DAST Fluorination: Divergent Reactivity of 1,6:2,3- vs. 1,6:3,4-Dianhydro Series
In a head-to-head comparison using a complete series of eight regio- and stereoisomeric dianhydrohexopyranoses, the 1,6:2,3-dianhydro (3,8,9-trioxatricyclo) series and the 1,6:3,4-dianhydro (3,7,9-trioxatricyclo) series exhibited fundamentally divergent reactivity with DAST [1]. The 1,6:3,4-dianhydropyranoses yielded exclusively skeletal rearrangement products (0% substitution products), whereas the 1,6:2,3-dianhydropyranoses produced predominantly nucleophilic substitution products [2]. Within the 1,6:2,3 series, the D-manno epimer gave C4 inversion as the major pathway, while the D-talo and D-gulo epimers gave C4 retention [3]. This means that selecting the 3,8,9-trioxatricyclo scaffold over the 3,7,9-trioxatricyclo scaffold determines whether a user obtains a fluorinated substitution product or a rearranged skeleton.
| Evidence Dimension | Reaction outcome distribution with DAST |
|---|---|
| Target Compound Data | 1,6:2,3-Dianhydro series (3,8,9-trioxatricyclo): Major products from nucleophilic substitution; C4 retention (D-talo, D-gulo) or inversion (D-manno). Minor products from skeletal rearrangement. |
| Comparator Or Baseline | 1,6:3,4-Dianhydro series (3,7,9-trioxatricyclo): 100% skeletal rearrangement products; no nucleophilic substitution pathway observed. |
| Quantified Difference | Qualitative divergence: substitution vs. rearrangement (0% substitution for 1,6:3,4 series under identical conditions). Stereochemistry-dependent product distribution within 1,6:2,3 series. |
| Conditions | DAST fluorination; complete series of eight 1,6:2,3- and 1,6:3,4-dianhydro-β-D-hexopyranoses; products verified by X-ray crystallography. |
Why This Matters
If a synthetic route requires a fluorinated substituent at C4 with predictable stereochemistry, the 3,8,9-trioxatricyclo scaffold is mandatory; the 3,7,9-regioisomer is useless for this purpose.
- [1] Karban, J.; Císařová, I.; Strašák, T.; Červenková Šťastná, L.; Sýkora, J. Skeletal Rearrangements Resulting from Reactions of 1,6:2,3- and 1,6:3,4-Dianhydro-beta-D-hexopyranoses with Diethylaminosulphur Trifluoride. Organic & Biomolecular Chemistry, 2012, 10, 394–403. View Source
- [2] Karban, J. et al. Org. Biomol. Chem., 2012, 10, 394. Abstract states 1,6:3,4-dianhydropyranoses yield solely skeletal rearrangement products. View Source
- [3] Karban, J. et al. Org. Biomol. Chem., 2012, 10, 394. Results: 1,6:2,3 series major products from nucleophilic substitution; D-manno inverted, D-talo retained. View Source
